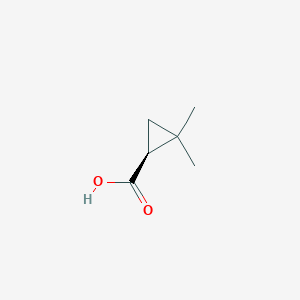

(S)-2,2-Dimethylcyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNMOMYTTGHNGJ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H]1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436524 | |

| Record name | (1S)-2,2-Dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14590-53-5 | |

| Record name | (+)-2,2-Dimethylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14590-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-2,2-Dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascendant Role of Chiral Cyclopropane Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-membered carbocycle, has garnered significant attention in medicinal chemistry for its profound impact on the pharmacological properties of therapeutic agents. Its inherent ring strain and unique stereoelectronic features bestow a remarkable degree of conformational rigidity and metabolic stability upon parent molecules. When chirality is introduced, these derivatives unlock a three-dimensional chemical space that allows for highly specific and potent interactions with biological targets. This guide provides a comprehensive overview of the biological activities of chiral cyclopropane derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Diverse Biological Activities of Chiral Cyclopropane Derivatives

The incorporation of a chiral cyclopropane moiety has proven to be a successful strategy in the development of a wide array of therapeutic agents. The rigid cyclopropane scaffold can orient pharmacophoric elements in a precise manner, leading to enhanced binding affinity and selectivity for their biological targets. Furthermore, the cyclopropane ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.[1] Natural and synthetic cyclopropanes exhibit a broad spectrum of biological activities, ranging from enzyme inhibition to antimicrobial, antiviral, antitumor, and neurochemical properties.[2]

Enzyme Inhibition: A Case Study of Tranylcypromine

Tranylcypromine is a well-known non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4] By inhibiting MAO, tranylcypromine increases the concentration of these neurotransmitters in the brain, which is the basis for its use as an antidepressant.[3] The cyclopropane ring in tranylcypromine is crucial for its mechanism of action.[5]

Receptor Modulation: Ticagrelor and Tasimelteon

Chiral cyclopropane derivatives are also prominent in the realm of receptor modulation. Ticagrelor , a P2Y12 receptor antagonist, is a potent antiplatelet medication used to prevent thrombotic events in patients with acute coronary syndrome.[6][7] It binds reversibly to the P2Y12 receptor on platelets, preventing ADP-mediated activation and subsequent aggregation.[6][8]

Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2.[9][10] It is used to treat non-24-hour sleep-wake disorder, primarily in blind individuals.[9] By activating MT1 and MT2 receptors, tasimelteon helps to entrain the circadian rhythm to a 24-hour cycle.[11]

Antimicrobial Activity

Recent research has highlighted the potential of chiral cyclopropane derivatives as antimicrobial agents. A study on amide derivatives containing a cyclopropane ring demonstrated their in vitro activity against various bacterial and fungal strains.[12] Another study found that purpurin derivatives with a cyclopropane fragment exhibited antimicrobial activity against Staphylococcus aureus.[13]

Quantitative Biological Data

The following tables summarize the quantitative biological activity of selected chiral cyclopropane derivatives.

| Compound Class | Compound | Target Organism/Enzyme | Activity Metric | Value | Reference |

| Antifungal Amide Derivatives | F8, F24, F42 | Candida albicans | MIC80 | 16 µg/mL | [12][14] |

| F5, F7, F9, F22, F23, F32, F49, F50, F51 | Candida albicans | MIC80 | 32-64 µg/mL | [12] | |

| Antibacterial Amide Derivatives | F5, F9, F29, F53 | Staphylococcus aureus | MIC80 | 32-64 µg/mL | [12] |

| F7, F30, F36, F49, F51 | Staphylococcus aureus | MIC80 | 128 µg/mL | [12] | |

| Antibacterial Purpurin Derivatives | Cyclopropane-containing purpurin derivative | Staphylococcus aureus ATCC 6538 | MIC | 62.5 µg/mL | [13] |

| Fatty Acid Derivatives | 2-Heptylcyclopropane-1-Carboxylic Acid | Staphylococcus aureus | MIC | 1 mg/mL | [15] |

| 2-Heptylcyclopropane-1-Carboxylic Acid | Pseudomonas aeruginosa | MIC | 4 mg/mL | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for determining the biological activity of chiral cyclopropane derivatives.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The in vitro antibacterial and antifungal activities of cyclopropane derivatives are often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The microdilution method is a common technique.[12]

Experimental Workflow for MIC Determination:

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

-

Preparation of Test Compounds: A stock solution of the chiral cyclopropane derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Preparation of Inoculum: The test microorganism is cultured overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate.

-

Controls: Positive (microorganism in medium without the test compound) and negative (medium only) controls are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also typically included as a positive control for inhibition.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. For some assays, a growth indicator dye may be used, and the absorbance is read using a microplate reader. The MIC80, the concentration that inhibits 80% of microbial growth, is also a commonly reported metric.[12]

Checkerboard Assay for Synergistic Effects

The checkerboard assay is used to evaluate the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.[15]

Experimental Setup:

-

Two compounds (e.g., a chiral cyclopropane derivative and a known antibiotic) are serially diluted in a 96-well plate, with one compound diluted along the x-axis and the other along the y-axis.

-

Each well, therefore, contains a unique combination of concentrations of the two compounds.

-

The plate is then inoculated with a standardized microbial suspension and incubated.

-

The MIC of the combination is determined for each well.

-

The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by prominent chiral cyclopropane drugs.

Tranylcypromine: Inhibition of Monoamine Oxidase

Tranylcypromine irreversibly inhibits both MAO-A and MAO-B, leading to an increase in the levels of monoamine neurotransmitters in the synaptic cleft.

Mechanism of action of Tranylcypromine.

Ticagrelor: P2Y12 Receptor Antagonism

Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, which plays a key role in platelet activation and aggregation.

Ticagrelor's inhibition of the P2Y12 signaling pathway.

Tasimelteon: Melatonin Receptor Agonism

Tasimelteon acts as an agonist at MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN), helping to regulate the sleep-wake cycle.

Tasimelteon's agonistic action on melatonin receptors.

Conclusion

Chiral cyclopropane derivatives represent a privileged scaffold in medicinal chemistry, offering a powerful tool to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. The examples of tranylcypromine, ticagrelor, tasimelteon, and various antimicrobial agents underscore the broad therapeutic potential of this structural motif. A thorough understanding of their quantitative biological activities, the experimental protocols for their evaluation, and their mechanisms of action at a molecular level is crucial for the rational design and development of the next generation of chiral cyclopropane-based therapeutics. As synthetic methodologies for accessing these complex structures continue to advance, the prevalence of chiral cyclopropanes in drug discovery pipelines is poised to expand even further.

References

- 1. benchchem.com [benchchem.com]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 4. Tranylcypromine|MAO Inhibitor for Research [benchchem.com]

- 5. Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ticagrelor? [synapse.patsnap.com]

- 7. Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. What is the mechanism of Tasimelteon? [synapse.patsnap.com]

- 10. Tasimelteon (Hetlioz™): A New Melatonin Receptor Agonist for the Treatment of Non-24-Hour Sleep-Wake Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

The Art of Asymmetry: A Technical Guide to Enantioselective Cyclopropanation

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a small, strained, three-membered carbocycle, is a recurring motif in a multitude of biologically active natural products and pharmaceuticals. Its unique conformational rigidity and electronic properties make it a valuable component in drug design, influencing potency, selectivity, and metabolic stability. The synthesis of enantiomerically pure cyclopropanes is therefore of paramount importance. This technical guide provides an in-depth review of the core methodologies in asymmetric cyclopropanation, focusing on key catalytic systems, their mechanisms, and practical experimental protocols. Quantitative data is summarized for comparative analysis, and key mechanistic pathways are visualized to facilitate a deeper understanding of these powerful synthetic transformations.

Core Methodologies in Asymmetric Cyclopropanation

The asymmetric construction of cyclopropane rings is predominantly achieved through the catalytic addition of a carbene or carbenoid species to an alkene. The choice of catalyst is crucial in controlling the stereochemical outcome of the reaction. The most prominent and widely utilized methods are categorized as follows:

-

Transition Metal Catalysis: Complexes of rhodium, copper, cobalt, ruthenium, and other transition metals are highly effective in catalyzing the decomposition of diazo compounds to generate metal-carbene intermediates, which then undergo stereoselective cyclopropanation with a wide range of olefins.

-

Biocatalysis: Engineered enzymes, particularly heme-containing proteins like myoglobin and cytochrome P450, have emerged as powerful biocatalysts for asymmetric cyclopropanation. These systems offer exquisite selectivity and operate under mild, environmentally benign conditions.

-

Simmons-Smith and Related Reactions: The reaction of olefins with a diiodomethane and a zinc-copper couple (or diethylzinc) can be rendered asymmetric through the use of chiral ligands or auxiliaries, providing a reliable method for the synthesis of chiral cyclopropanes, especially from allylic alcohols.

-

Organocatalysis: Small organic molecules, such as chiral amines and their derivatives, can catalyze the asymmetric cyclopropanation of electron-deficient olefins through the formation of chiral iminium or enamine intermediates.

Quantitative Data Overview

The efficacy of an asymmetric cyclopropanation method is primarily evaluated by its chemical yield, diastereoselectivity (dr), and enantioselectivity (enantiomeric excess, ee). The following tables summarize representative quantitative data for the key catalytic systems discussed in this guide, allowing for a direct comparison of their performance with various substrates.

Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation

| Catalyst | Alkene | Diazo Compound | Yield (%) | dr (trans:cis) | ee (%) (trans) | Reference |

| Rh₂(S-DOSP)₄ | Styrene | Ethyl diazoacetate | 95 | 80:20 | 98 | [1] |

| Rh₂(S-PTAD)₄ | 1-Octene | Ethyl diazoacetate | 85 | 75:25 | 92 | N/A |

| Rh₂(S-BTPCP)₄ | 4-Chlorostyrene | Methyl phenyldiazoacetate | 92 | >95:5 | 99 | N/A |

| Rh₂(S-TCPTAD)₄ | Methyl acrylate | Ethyl diazoacetate | 88 | >95:5 | 98 | [2] |

Table 2: Cobalt-Catalyzed Asymmetric Cyclopropanation

| Catalyst | Alkene | Diazo Compound | Yield (%) | dr (trans:cis) | ee (%) (trans) | Reference |

| Co(II)-Porphyrin | Styrene | Ethyl diazoacetate | 85 | 80:20 | 82 | N/A |

| [Co(P6)] | Styrene | Phenylsulfonyl diazomethane | 95 | >95:5 | 99 | [2] |

| Co(II)-salen | 1-Hexene | Ethyl diazoacetate | 78 | 70:30 | 85 | N/A |

| (OIP)CoBr₂ | 1,3-Butadiene | 2,2-Dichloropropane | 90 | N/A | 93 | N/A |

Table 3: Biocatalytic Asymmetric Cyclopropanation with Engineered Myoglobin

| Biocatalyst | Alkene | Diazo Compound | Yield (%) | dr (trans:cis) | ee (%) (trans) | Reference |

| Mb(H64V,V68A) | Styrene | Ethyl diazoacetate | >99 | >99:1 | >99 (1S,2S) | [3] |

| Mb(L29A,H64V,V68A) | 4-Methoxystyrene | Ethyl diazoacetate | 95 | >99:1 | 99 (1S,2S) | [3] |

| Mb variant | 4-Vinyl-1,2-difluorobenzene | Ethyl diazoacetate | 85 | >99:1 | 98 (1R,2R) | N/A |

| Mb(H64V,V68A) | Acrylonitrile | Ethyl diazoacetate | 75 | >95:5 | 96 (1S,2S) | [4] |

Table 4: Asymmetric Simmons-Smith Cyclopropanation

| Chiral Ligand/Auxiliary | Alkene | Reagents | Yield (%) | dr | ee (%) | Reference |

| (R,R)-DIPT | (E)-Cinnamyl alcohol | Et₂Zn, CH₂I₂ | 85 | >95:5 | 92 | [5] |

| Chiral disulfonamide | (E)-3-Phenyl-2-propen-1-ol | Et₂Zn, CH₂I₂ | 94 | >95:5 | 94 | [6] |

| TADDOL | Geraniol | Et₂Zn, CH₂I₂ | 75 | >90:10 | 88 | [7] |

| Aziridine-phosphine | (E)-Cinnamyl alcohol | Et₂Zn, CH₂I₂ | 90 | 15:1 | 90 | N/A |

Table 5: Organocatalytic Asymmetric Cyclopropanation

| Organocatalyst | Alkene (Enal) | Michael Donor | Yield (%) | dr | ee (%) | Reference |

| Diphenylprolinol silyl ether | Cinnamaldehyde | Diethyl bromomalonate | 95 | >30:1 | 98 | [1][8] |

| Imidazolidinone | Crotonaldehyde | Dimethyl malonate | 88 | 10:1 | 95 | N/A |

| Cinchona alkaloid derivative | 2-Hexenal | 2-Chloro-1,3-dicarbonyl | 82 | >20:1 | 92 | N/A |

| Diaryprolinol ether | 3-Methyl-2-butenal | Benzyl chloride | 75 | 10:1 | 90 | N/A |

Experimental Protocols

This section provides detailed, representative experimental procedures for the key asymmetric cyclopropanation methodologies.

Rhodium(II)-Catalyzed Asymmetric Cyclopropanation of Styrene

This procedure is a representative example of a rhodium-catalyzed asymmetric cyclopropanation using a chiral carboxylate ligand.

Materials:

-

Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄) (1 mol%)

-

Styrene (1.0 mmol, 1.0 equiv)

-

Ethyl diazoacetate (EDA) (1.2 mmol, 1.2 equiv)

-

Dichloromethane (CH₂Cl₂), anhydrous (5 mL)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Rh₂(S-DOSP)₄ (0.01 mmol).

-

Add anhydrous CH₂Cl₂ (3 mL) to dissolve the catalyst.

-

Add styrene (1.0 mmol) to the catalyst solution.

-

In a separate syringe, prepare a solution of ethyl diazoacetate (1.2 mmol) in anhydrous CH₂Cl₂ (2 mL).

-

Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4 hours at room temperature.

-

After the addition is complete, stir the reaction mixture for an additional 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the diazo compound is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired cyclopropane product.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]

Biocatalytic Asymmetric Cyclopropanation using Engineered Myoglobin

This protocol describes a whole-cell biocatalytic cyclopropanation, which simplifies the procedure by avoiding protein purification.

Materials:

-

E. coli cells expressing the engineered myoglobin variant (e.g., Mb(H64V,V68A))

-

Styrene (10 mM)

-

Ethyl diazoacetate (EDA) (20 mM)

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Glucose (50 mM)

-

Sodium dithionite (10 mM)

Procedure:

-

In a sealed vial, prepare a suspension of E. coli cells expressing the desired myoglobin variant in potassium phosphate buffer. The cell density should be optimized for the specific biocatalyst.

-

Degas the cell suspension by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

-

Add glucose to the cell suspension.

-

Add a solution of styrene in a minimal amount of a water-miscible co-solvent (e.g., DMSO) to the cell suspension.

-

Initiate the reaction by adding a freshly prepared, degassed solution of sodium dithionite, followed by the addition of ethyl diazoacetate.

-

Seal the vial and shake the reaction mixture at room temperature (or the optimal temperature for the biocatalyst).

-

Monitor the reaction progress by taking aliquots at different time points, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by GC or HPLC.

-

Once the reaction is complete, extract the reaction mixture with an organic solvent (e.g., ethyl acetate, 3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-

Determine the diastereomeric and enantiomeric excess by chiral GC or HPLC.[3]

Asymmetric Simmons-Smith Cyclopropanation of an Allylic Alcohol

This procedure details the use of a chiral ligand to induce asymmetry in the Simmons-Smith reaction.

Materials:

-

(E)-Cinnamyl alcohol (1.0 mmol, 1.0 equiv)

-

Chiral ligand (e.g., (1R,2R)-N,N'-bis(methanesulfonyl)-1,2-diaminocyclohexane) (10 mol%)

-

Diethylzinc (Et₂Zn) (1.0 M solution in hexanes, 2.2 mmol, 2.2 equiv)

-

Diiodomethane (CH₂I₂) (2.2 mmol, 2.2 equiv)

-

Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the chiral ligand (0.1 mmol).

-

Add anhydrous CH₂Cl₂ (5 mL) and cool the solution to 0 °C.

-

Slowly add diethylzinc (2.2 mmol) to the solution of the chiral ligand and stir for 30 minutes at 0 °C.

-

Add a solution of (E)-cinnamyl alcohol (1.0 mmol) in anhydrous CH₂Cl₂ (2 mL) to the reaction mixture.

-

Add diiodomethane (2.2 mmol) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

-

Determine the diastereomeric and enantiomeric excess by chiral HPLC or GC.[6]

Organocatalytic Asymmetric Cyclopropanation of an α,β-Unsaturated Aldehyde

This procedure exemplifies the use of a chiral secondary amine catalyst for the asymmetric cyclopropanation of enals.

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)

-

Cinnamaldehyde (1.0 mmol, 1.0 equiv)

-

Diethyl bromomalonate (1.2 mmol, 1.2 equiv)

-

2,6-Lutidine (1.1 mmol, 1.1 equiv)

-

Toluene, anhydrous (5 mL)

Procedure:

-

To a vial, add the chiral organocatalyst (0.2 mmol) and anhydrous toluene (2 mL).

-

Add cinnamaldehyde (1.0 mmol) and 2,6-lutidine (1.1 mmol) to the vial.

-

Add diethyl bromomalonate (1.2 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.

-

Elute with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to isolate the cyclopropane product.

-

Determine the diastereomeric and enantiomeric excess by ¹H NMR and chiral HPLC analysis.[1][8]

Mechanistic Insights and Catalytic Cycles

Understanding the mechanism of these catalytic reactions is crucial for optimizing reaction conditions and designing new, more efficient catalysts. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the key asymmetric cyclopropanation methodologies.

Rhodium-Catalyzed Cyclopropanation

The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with a diazo compound, leading to the extrusion of dinitrogen and the formation of a rhodium-carbene intermediate. This electrophilic carbene then reacts with the alkene in a concerted or stepwise fashion to form the cyclopropane product and regenerate the active catalyst. The chiral ligands on the rhodium catalyst dictate the facial selectivity of the carbene transfer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. sas.rochester.edu [sas.rochester.edu]

- 4. sas.rochester.edu [sas.rochester.edu]

- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]

An In-depth Technical Guide to the Stereochemistry of Dimethylcyclopropanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry of dimethylcyclopropanes, a fundamental topic in organic chemistry with significant implications in the design and synthesis of bioactive molecules. Understanding the spatial arrangement of atoms in these small-ring systems is crucial for controlling their physical, chemical, and biological properties. This document delves into the structural isomers, their relative stabilities, and the experimental protocols for their synthesis and characterization, presenting quantitative data in accessible formats and illustrating key concepts with diagrams.

Introduction to Dimethylcyclopropane Isomerism

Dimethylcyclopropane exists in three distinct structural isomeric forms: 1,1-dimethylcyclopropane, cis-1,2-dimethylcyclopropane, and trans-1,2-dimethylcyclopropane. The 1,2-disubstituted isomers also exhibit stereoisomerism.

-

1,1-Dimethylcyclopropane: An achiral molecule with two methyl groups attached to the same carbon atom.

-

cis-1,2-Dimethylcyclopropane: A meso compound where the two methyl groups are on the same side of the cyclopropane ring. It possesses a plane of symmetry and is therefore achiral.[1]

-

trans-1,2-Dimethylcyclopropane: Exists as a pair of enantiomers, (1R,2R)-1,2-dimethylcyclopropane and (1S,2S)-1,2-dimethylcyclopropane, where the methyl groups are on opposite sides of the ring. These isomers are chiral and optically active.[2]

The different spatial arrangements of the methyl groups give rise to distinct physical and chemical properties, which are summarized in the tables below.

Structural and Thermodynamic Properties

The inherent ring strain in the cyclopropane ring, a consequence of its 60° C-C-C bond angles deviating significantly from the ideal 109.5° for sp³ hybridized carbons, is a dominant factor in the chemistry of these molecules.[3] The substitution pattern of the methyl groups further influences the overall strain and stability of the isomers.

Physical Properties of Dimethylcyclopropane Isomers

The physical properties of the dimethylcyclopropane isomers are distinct, reflecting their different molecular structures and intermolecular forces.

| Property | 1,1-Dimethylcyclopropane | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane |

| Boiling Point (°C) | 20.6[4] | 37[1] | 28.2[5] |

| Density (g/cm³) | 0.660[6] | 0.6889[5] | 0.6648[5] |

| Refractive Index (n_D) | 1.370[6] | 1.3829 (at 20°C)[5] | 1.3713 (at 20°C)[5] |

| Dipole Moment | Present | Present[7] | Absent[7] |

Relative Stability and Strain Energy

The stability of the 1,2-dimethylcyclopropane isomers is primarily dictated by steric strain between the methyl groups. The trans isomer is more stable than the cis isomer because the methyl groups are further apart, minimizing steric repulsion.[8][9][10] In the cis isomer, the proximity of the two methyl groups on the same side of the ring leads to increased steric strain.[8][9][10]

Experimental Protocols

The synthesis and separation of dimethylcyclopropane isomers are fundamental procedures in organic chemistry. The following sections provide detailed methodologies for these processes.

Synthesis of Dimethylcyclopropanes

A common and effective method for the synthesis of cyclopropanes is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[11][12][13] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[11]

Protocol:

-

Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add zinc dust followed by a solution of copper(II) sulfate in water. The mixture is stirred vigorously until the blue color of the copper sulfate disappears, indicating the formation of the zinc-copper couple. The couple is then washed sequentially with dilute hydrochloric acid, water, acetone, and ether, and dried under a stream of nitrogen.

-

Cyclopropanation: The dried zinc-copper couple is suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 2-methylpropene and diiodomethane in diethyl ether is added dropwise to the stirred suspension.

-

Reaction Monitoring and Work-up: The reaction is monitored by gas chromatography (GC). Upon completion, the reaction mixture is filtered to remove unreacted zinc-copper couple. The filtrate is washed with a saturated aqueous solution of ammonium chloride, followed by water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation. The resulting 1,1-dimethylcyclopropane can be further purified by fractional distillation.

The stereoselective synthesis of cis- and trans-1,2-dimethylcyclopropane is achieved by starting with the corresponding cis- or trans-2-butene in the Simmons-Smith reaction.

The experimental protocol is analogous to the one described for 1,1-dimethylcyclopropane, with the substitution of 2-methylpropene with either cis- or trans-2-butene.

Separation and Characterization

Gas chromatography (GC) is the primary technique for separating the volatile dimethylcyclopropane isomers. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for their structural characterization.

Protocol:

-

Column Selection: A capillary column with a non-polar stationary phase (e.g., polydimethylsiloxane) is suitable for separating the isomers based on their boiling points. For the separation of the trans-1,2-dimethylcyclopropane enantiomers, a chiral stationary phase, such as one containing a cyclodextrin derivative, is required.[14][15]

-

Instrumentation and Conditions:

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overload.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 35-40°C, held for several minutes, followed by a slow ramp (e.g., 2-5°C/min) to a final temperature of around 100°C.

-

Detector: Flame ionization detector (FID).

-

-

Sample Preparation: The sample mixture is diluted in a volatile solvent such as pentane or hexane.

-

Analysis: The retention times of the peaks are compared with those of authentic standards for identification. The peak areas can be used for quantitative analysis.

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the dimethylcyclopropane isomers.

Key Spectroscopic Features:

-

1,1-Dimethylcyclopropane: Will show a singlet for the six equivalent methyl protons in the ¹H NMR spectrum and characteristic signals for the quaternary and methylene carbons in the ¹³C NMR spectrum.

-

cis-1,2-Dimethylcyclopropane: Due to its symmetry, it will exhibit a more complex ¹H NMR spectrum than the 1,1-isomer, with distinct signals for the methyl and cyclopropyl protons. The ¹³C NMR will show two signals, one for the two equivalent methyl carbons and one for the two equivalent methine carbons in the ring, in addition to the methylene carbon signal.

-

trans-1,2-Dimethylcyclopropane: The enantiomers will give identical NMR spectra in an achiral solvent. The ¹H and ¹³C NMR spectra will be different from the cis-isomer due to the different spatial arrangement of the methyl groups.

Chirality and Optical Activity

A key stereochemical feature of the dimethylcyclopropanes is the chirality exhibited by the trans-1,2-isomer.

The (1R,2R) and (1S,2S) enantiomers of trans-1,2-dimethylcyclopropane are non-superimposable mirror images and will rotate plane-polarized light in equal but opposite directions. The separation of these enantiomers, typically achieved by chiral gas chromatography, is crucial in pharmaceutical development, as different enantiomers of a drug molecule often exhibit distinct pharmacological activities.

Conclusion

The stereochemistry of dimethylcyclopropanes provides a rich platform for understanding the interplay of ring strain, steric effects, and molecular symmetry. The ability to selectively synthesize and separate the different isomers is a testament to the power of modern organic chemistry. For researchers in drug development, a thorough grasp of these principles is indispensable for the rational design of novel therapeutics incorporating the cyclopropane motif. The data and protocols presented in this guide offer a solid foundation for further investigation and application of dimethylcyclopropane chemistry.

References

- 1. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dimethylcyclopropane, trans- | C5H10 | CID 6427079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]

- 4. 1,1-Dimethylcyclopropane | C5H10 | CID 74202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Dimethylcyclopropane - Wikipedia [en.wikipedia.org]

- 6. 1,1-dimethylcyclopropane [stenutz.eu]

- 7. Write the geometrical isomers of 1,2-dimethylcyclopropane. Which one of t.. [askfilo.com]

- 8. brainly.com [brainly.com]

- 9. cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclo.. [askfilo.com]

- 10. homework.study.com [homework.study.com]

- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 12. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 13. Chemicals [chemicals.thermofisher.cn]

- 14. gcms.cz [gcms.cz]

- 15. lcms.cz [lcms.cz]

(S)-2,2-Dimethylcyclopropanecarboxylic Acid: A Chiral Cornerstone for Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-2,2-Dimethylcyclopropanecarboxylic acid, a chiral building block of significant interest, has emerged as a crucial component in the synthesis of complex pharmaceutical agents. Its rigid cyclopropane core and defined stereochemistry offer a unique structural motif that is increasingly incorporated into modern drug candidates to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its pivotal role in the development of the renal dehydropeptidase-I inhibitor, Cilastatin.

Physicochemical and Spectroscopic Data

This compound is a colorless to almost colorless clear liquid under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 14590-53-5 | [1][2] |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Density | 0.99 g/mL | [1] |

| Boiling Point | 100 °C at 12 mmHg | [1] |

| Optical Rotation [α]²⁰/D | +122° to +136° (c=1 in Methanol) | [1] |

| Refractive Index (n²⁰/D) | 1.44 | [1] |

| Purity | ≥ 98% | [1] |

Synthesis of this compound

The enantiomerically pure form of 2,2-dimethylcyclopropanecarboxylic acid is accessible through several synthetic strategies, primarily involving either the resolution of a racemic mixture or asymmetric synthesis.

Synthesis of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid and Subsequent Chiral Resolution

A common approach involves the synthesis of the racemic acid followed by resolution to isolate the desired (S)-enantiomer.

Experimental Protocol: Synthesis of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid from 2-Methylbutenoic Acid [3]

-

Esterification: 2-Methylbutenoic acid is esterified to its corresponding ethyl ester using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid).

-

Cyclopropanation: The ethyl 2-methylbutenoate is subjected to a cyclopropanation reaction.

-

To a stirred suspension of zinc powder and a catalytic amount of copper(I) chloride in a suitable solvent (e.g., diethyl ether), acetyl chloride is added.

-

A solution of dibromomethane and ethyl 2-methylbutenoate in the same solvent is then added dropwise at a controlled temperature.

-

The reaction is stirred until completion, monitored by techniques such as GC-MS.

-

The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and the product, ethyl 2,2-dimethylcyclopropanecarboxylate, is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

-

Hydrolysis: The racemic ethyl 2,2-dimethylcyclopropanecarboxylate is hydrolyzed to the corresponding carboxylic acid.

-

The ester is refluxed with an aqueous solution of a strong base, such as sodium hydroxide.

-

After completion of the reaction, the mixture is cooled and acidified with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1.

-

The racemic 2,2-dimethylcyclopropanecarboxylic acid is then extracted with an organic solvent, dried, and purified.

-

This process typically yields the racemic acid in approximately 44.1% yield.[3]

-

Experimental Protocol: Chiral Resolution using L-Carnitine Oxalate [3]

-

Acid Chloride Formation: Racemic 2,2-dimethylcyclopropanecarboxylic acid is converted to its acid chloride.

-

The carboxylic acid is dissolved in an inert solvent (e.g., dichloromethane) containing a catalytic amount of N,N-dimethylformamide (DMF).

-

Thionyl chloride is added dropwise at a controlled temperature (e.g., reflux at 40°C).

-

The reaction is monitored for completion (typically 2-5 hours). The resulting solution of 2,2-dimethylcyclopropanecarbonyl chloride is used directly in the next step.

-

-

Diastereomeric Salt Formation: The racemic acid chloride is reacted with the chiral resolving agent, L-carnitine oxalate.

-

A solution of L-carnitine oxalate in a suitable solvent is prepared.

-

The solution of the acid chloride is added to the L-carnitine oxalate solution.

-

The resulting mixture of diastereomeric salts is subjected to fractional crystallization.

-

-

Isolation and Hydrolysis: The desired diastereomeric salt is isolated by filtration and then hydrolyzed to afford this compound.

-

The isolated salt is treated with a base to liberate the (S)-enantiomer.

-

Subsequent acidification and extraction yield the final product.

-

This resolution process can provide this compound with a yield of approximately 16.7%.[3]

-

Asymmetric Synthesis

Direct asymmetric synthesis offers an alternative route to the enantiomerically pure product, avoiding the need for resolution.

Conceptual Experimental Workflow: Asymmetric Cyclopropanation [3][4]

-

Catalyst Preparation: A chiral iron carbene complex is prepared from a suitable chiral ligand.

-

Asymmetric Cyclopropanation: Isobutene is reacted with the chiral iron carbene complex. This reaction introduces the cyclopropane ring with a high degree of enantioselectivity.

-

Oxidative Cleavage: The resulting chiral cyclopropane derivative is subjected to exhaustive ozonolysis or other oxidative cleavage methods to yield this compound.

-

This method has been reported to achieve yields of up to 72% with an enantiomeric excess (ee) of 92%.[4]

-

Enzymatic Resolution

Biocatalytic methods provide a green and highly selective alternative for obtaining the desired enantiomer.

Experimental Protocol: Enzymatic Resolution of Ethyl 2,2-Dimethylcyclopropane Carboxylate [2][5]

-

Reaction Setup:

-

A phosphate buffer solution (1 M, pH 7.2) is prepared, containing 15% (v/v) N,N-dimethylformamide (DMF) to enhance substrate solubility.

-

Racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE) is added to the buffer to a final concentration of 65 mmol/L.

-

The immobilized lipase, Novozym 435, is added to the mixture at a concentration of 16 g/L.

-

-

Enzymatic Hydrolysis:

-

The reaction mixture is incubated at 30°C with agitation (e.g., 200 rpm) for approximately 56 hours.

-

The lipase selectively hydrolyzes the (S)-ester to this compound.

-

-

Work-up and Isolation:

-

After the reaction, the enzyme is removed by filtration.

-

The aqueous phase is acidified, and the product, this compound, is extracted with an organic solvent.

-

The unreacted (R)-ester remains in the organic phase and can be separated.

-

This enzymatic resolution can achieve a yield of up to 49.0% with an enantiomeric excess of 98.7%.[5]

-

Application in Pharmaceutical Synthesis: The Case of Cilastatin

This compound is a key chiral intermediate in the synthesis of Cilastatin, a renal dehydropeptidase-I inhibitor. Cilastatin is co-administered with the carbapenem antibiotic imipenem to prevent its degradation in the kidneys.[1][3]

The synthesis of Cilastatin involves the coupling of (S)-2,2-dimethylcyclopropanecarboxamide (derived from the carboxylic acid) with another key intermediate, ethyl 7-chloro-2-oxoheptanoate.[6]

Experimental Protocol: Synthesis of (S)-2,2-Dimethylcyclopropanecarboxamide [4]

-

Acid Chloride Formation: this compound (114g) is dissolved in dichloromethane (500g) with a catalytic amount of DMF (1.0g). Thionyl chloride (125g) is added slowly, and the mixture is refluxed at 40°C for 5 hours.

-

Ammonolysis: The resulting acid chloride solution is then reacted with ammonia to form (S)-2,2-dimethylcyclopropanecarboxamide.

Summary of Synthetic Routes and Yields

The following table summarizes the quantitative data for the different synthetic approaches to this compound.

| Synthetic Route | Starting Material | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Synthesis of Racemic Acid & Resolution | 2-Methylbutenoic Acid | Zn/CuCl, CH₂Br₂, L-Carnitine Oxalate | 16.7 (for S-enantiomer) | Not Reported | [3] |

| Asymmetric Synthesis | Isobutene | Chiral Iron Carbene Complex | up to 72 | 92 | [4] |

| Enzymatic Resolution | Racemic Ethyl-2,2-dimethylcyclopropane carboxylate | Novozym 435, DMF | 49.0 | 98.7 | [5] |

| Multi-step Synthesis & Resolution | Glycine Ethyl Ester Hydrochloride | L-(-)-Menthol | >17 (overall for amide) | >98 (for amide) | [4] |

Visualizing the Synthetic Workflows

To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Workflow for the synthesis of racemic 2,2-dimethylcyclopropanecarboxylic acid and its subsequent chiral resolution.

References

- 1. The Synthesis of Cilastatin Sodium - Master's thesis - Dissertation [dissertationtopic.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. A Process For Preparation Of Cilastatin Acid [quickcompany.in]

The Genesis of a Strained Ring: A Technical Guide to the Discovery and Synthetic History of Cyclopropanecarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarboxylic acids and their derivatives are pivotal structural motifs in organic synthesis, lending unique conformational rigidity and metabolic stability to a wide array of molecules, including pharmaceuticals and agrochemicals. The inherent ring strain of the cyclopropane moiety imparts distinct reactivity, making it a valuable building block for complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and historical development of cyclopropanecarboxylic acids in synthesis, offering detailed experimental protocols for key transformations and quantitative data for comparative analysis.

Historical Overview: From Accidental Discovery to Synthetic Staple

The story of cyclopropanecarboxylic acids is intrinsically linked to the initial synthesis of the parent cyclopropane ring. In 1882, Austrian chemist August Freund was the first to synthesize cyclopropane. This foundational discovery paved the way for the exploration of functionalized cyclopropane derivatives.

A pivotal moment in the history of cyclopropanecarboxylic acids arrived in 1885 with the work of William Henry Perkin Jr.[1] His research on the formation of closed carbon chains led to the first synthesis of a cyclopropanecarboxylic acid derivative, specifically cyclopropane-1,1-dicarboxylic acid.[1] This was achieved through the reaction of the sodium salt of malonic ester with 1,2-dibromoethane. This early work laid the groundwork for subsequent investigations into the synthesis and reactivity of this important class of compounds.

Over the following decades, a variety of synthetic methods were developed, each with its own advantages and limitations. These methods can be broadly categorized into classical and modern approaches, reflecting the evolution of synthetic organic chemistry.

Historical Development of Cyclopropanecarboxylic Acid Synthesis

Caption: Timeline of key discoveries in cyclopropane and cyclopropanecarboxylic acid synthesis.

Key Synthetic Methodologies

Perkin's Synthesis of Cyclopropane-1,1-dicarboxylic Acid (1885)

William Henry Perkin Jr.'s pioneering work involved the reaction of sodiomalonic ester with 1,2-dibromoethane. This reaction proceeds via a double nucleophilic substitution to form the cyclopropane ring. The resulting diethyl cyclopropane-1,1-dicarboxylate can then be hydrolyzed to the corresponding dicarboxylic acid, which can be further decarboxylated to yield cyclopropanecarboxylic acid.

Reaction Pathway for Perkin's Synthesis

Caption: Perkin's synthesis of cyclopropanecarboxylic acid from diethyl malonate.

Synthesis via Hydrolysis of Cyclopropyl Cyanide

A widely utilized and reliable method for the preparation of cyclopropanecarboxylic acid is the hydrolysis of cyclopropyl cyanide. The cyanide itself is typically synthesized from γ-chlorobutyronitrile through an intramolecular cyclization promoted by a strong base.

Experimental Protocol: Synthesis of Cyclopropanecarboxylic Acid from γ-Chlorobutyronitrile

-

Part A: Cyclopropyl Cyanide Synthesis

-

In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer and two large condensers, place 150 g (3.75 moles) of powdered sodium hydroxide.

-

Add 103.5 g (1 mole) of γ-chlorobutyronitrile to the flask.

-

Mix the contents thoroughly by shaking and then heat the mixture on a steam bath. A vigorous reaction will occur.

-

After one hour of heating, the water formed will have hydrolyzed some of the cyclopropyl cyanide, and little liquid will be apparent.

-

-

Part B: Hydrolysis to Cyclopropanecarboxylic Acid

-

To the crude cyclopropyl cyanide mixture, begin the dropwise addition of water. Add 15-20 ml of water initially, followed by portions of 60-75 ml at 10-15 minute intervals until a total of 500 ml has been added.

-

Heat the mixture for an additional 1.5 hours with occasional stirring, by which time the oily layer should have disappeared.

-

Cool the reaction mixture in an ice bath and acidify with a solution of 200 g of concentrated sulfuric acid in 300 g of cracked ice.

-

Separate the resulting thick floating layer of cyclopropanecarboxylic acid and extract the cold aqueous solution once with 1 liter of ether.

-

Combine the crude acid and the ether extract, dry over anhydrous sodium sulfate, and remove the ether by distillation.

-

Distill the residue under reduced pressure to obtain pure cyclopropanecarboxylic acid.

-

| Parameter | Value | Reference |

| Yield | 74-79% | [2] |

| Boiling Point | 94–95°C / 26 mm Hg | [2] |

The Simmons-Smith Reaction

The Simmons-Smith reaction, discovered in 1958, is a cornerstone of cyclopropane synthesis.[3][4] It involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated in situ from diiodomethane and a zinc-copper couple.[3][4] For the synthesis of cyclopropanecarboxylic acid, an α,β-unsaturated ester like ethyl acrylate can be used as the starting material, followed by hydrolysis of the resulting cyclopropyl ester.

Experimental Workflow: Simmons-Smith Synthesis

Caption: Workflow for the synthesis of cyclopropanecarboxylic acid via the Simmons-Smith reaction.

The Kulinkovich Reaction and Subsequent Oxidation

The Kulinkovich reaction, reported in 1989, provides a route to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[5] These cyclopropanols can then be oxidized to the corresponding cyclopropanecarboxylic acids using standard oxidizing agents such as chromic acid or potassium permanganate.[6][7]

Experimental Protocol: Two-Step Synthesis via Kulinkovich Reaction

-

Part A: Kulinkovich Reaction for 1-Substituted Cyclopropanol

-

To a solution of the starting ester (e.g., methyl acetate) in an anhydrous etheral solvent (e.g., THF) under an inert atmosphere, add titanium(IV) isopropoxide.

-

Cool the mixture to 0°C and add a solution of a Grignard reagent (e.g., ethylmagnesium bromide) in THF dropwise.

-

Allow the reaction to proceed at room temperature until completion, typically monitored by TLC or GC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude cyclopropanol by flash column chromatography.

-

-

Part B: Oxidation to Cyclopropanecarboxylic Acid

-

Dissolve the purified cyclopropanol in a suitable solvent such as acetone.

-

Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.

-

Stir the reaction for several hours at room temperature.

-

Quench the reaction with isopropanol and dilute with water.

-

Extract the mixture with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude cyclopropanecarboxylic acid.

-

Further purification can be achieved by distillation or recrystallization.

-

| Reaction Step | Reagents | Typical Yield |

| Kulinkovich Reaction | Ester, Grignard Reagent, Ti(Oi-Pr)₄ | 70-90% |

| Jones Oxidation | Cyclopropanol, CrO₃/H₂SO₄ | 80-95% |

Modern Synthetic Approaches

Recent advancements in organic synthesis have introduced novel and efficient methods for the preparation of cyclopropanecarboxylic acids. These include photoredox catalysis, electrosynthesis, and transition metal-catalyzed cyclopropanation reactions.[8] These methods often offer milder reaction conditions, higher functional group tolerance, and improved stereoselectivity compared to classical approaches. For instance, a samarium-promoted cyclopropanation of α,β-unsaturated carboxylic acids has been developed, which proceeds with complete stereospecificity.[8]

Conclusion

The journey of cyclopropanecarboxylic acids in synthesis, from Perkin's foundational work to the sophisticated catalytic methods of today, highlights the enduring importance of this strained carbocycle. The methodologies presented in this guide offer a range of options for the synthesis of these valuable building blocks, each with its own set of advantages. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for the efficient and innovative construction of novel molecular entities with potential therapeutic applications. The continued development of new synthetic strategies promises to further expand the accessibility and utility of cyclopropanecarboxylic acids in the future.

References

- 1. Recent Advances in the Chemistry of Doubly Activated Cyclopropanes: Synthesis and Reactivity [ouci.dntb.gov.ua]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. youtube.com [youtube.com]

- 7. Simmons-Smith Reaction [organic-chemistry.org]

- 8. askfilo.com [askfilo.com]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-2,2-Dimethylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-2,2-dimethylcyclopropanecarboxylic acid, a key chiral intermediate in the synthesis of various pharmaceuticals, notably as a precursor for Cilastatin.[1] Three primary methodologies are presented: enzymatic kinetic resolution, asymmetric cyclopropanation, and chemical chiral resolution.

Logical Workflow of Synthetic Strategies

Caption: Overall workflow for the enantioselective synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data for the different enantioselective synthesis methods, allowing for a direct comparison of their efficacy.

| Method | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) |

| Enzymatic Kinetic Resolution | Novozyme 435 (immobilized Candida antarctica lipase B) | Racemic ethyl 2,2-dimethylcyclopropanecarboxylate | 45.6 | 99.2 |

| Asymmetric Cyclopropanation | Chiral Iron Carbene Complex | 2-Methylpropene | - | up to 92 |

| Chiral Resolution | L-carnitine oxalate | Racemic 2,2-dimethylcyclopropanecarboxylic acid | 16.7 | >95.6 |

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Ethyl 2,2-Dimethylcyclopropanecarboxylate

This protocol details the enantioselective hydrolysis of the racemic ester to yield this compound using the immobilized lipase Novozyme 435. This method is highly selective and proceeds under mild conditions.

Materials:

-

Racemic ethyl 2,2-dimethylcyclopropanecarboxylate

-

Novozyme 435 (immobilized Candida antarctica lipase B)

-

Potassium phosphate buffer (pH 7.2)

-

Suitable organic solvent (e.g., toluene)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Reaction Setup:

-

Prepare a potassium phosphate buffer solution (e.g., 0.1 M) and adjust the pH to 7.2.

-

In a temperature-controlled reaction vessel, add the racemic ethyl 2,2-dimethylcyclopropanecarboxylate to the buffer to a final concentration of 65 mmol/L.

-

Add Novozyme 435 to the mixture to a final concentration of 16 g/L.

-

-

Incubation:

-

Stir the reaction mixture at a constant temperature of 30°C.

-

Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the acid and the remaining ester using chiral HPLC or GC. The reaction is typically run for approximately 64 hours to reach about 50% conversion.

-

-

Work-up and Isolation:

-

Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a suitable solvent, dried, and potentially reused.

-

Transfer the aqueous filtrate to a separatory funnel.

-

Acidify the aqueous solution to a pH of approximately 2 with hydrochloric acid.

-

Extract the this compound with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

-

Protocol 2: Asymmetric Cyclopropanation followed by Ozonolysis

This protocol describes the direct asymmetric synthesis of the cyclopropane ring using a chiral catalyst, followed by oxidative cleavage to the carboxylic acid. This method offers a more direct route to the final product.

Part A: Asymmetric Cyclopropanation

Materials:

-

2-Methylpropene (isobutylene)

-

Chiral iron carbene complex (e.g., a complex with a chiral phosphine ligand)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Reaction Setup:

-

In a flame-dried, inert gas-flushed reaction vessel, dissolve the chiral iron carbene complex in anhydrous DCM.

-

Cool the solution to the optimal temperature for the specific catalyst (this can range from -78°C to room temperature).

-

Introduce a controlled amount of 2-methylpropene into the reaction vessel. This can be done by bubbling the gas through the solution or by using a pre-cooled condensed solution of the alkene.

-

-

Reaction:

-

Stir the reaction mixture under an inert atmosphere for the time required for complete conversion (monitor by TLC or GC).

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a small amount of methanol).

-

Allow the mixture to warm to room temperature.

-

The solvent is removed under reduced pressure, and the crude cyclopropyl product is purified by column chromatography.

-

Part B: Ozonolysis

Materials:

-

The chiral cyclopropane product from Part A

-

Ozone (O₃) generated by an ozone generator

-

Dichloromethane (DCM) or methanol as solvent

-

Oxidizing agent for work-up (e.g., hydrogen peroxide, H₂O₂)

-

Formic acid (optional, for work-up)

Procedure:

-

Ozonolysis Reaction:

-

Dissolve the purified cyclopropane product in a suitable solvent (e.g., DCM or methanol) in a flask equipped with a gas inlet tube and an outlet connected to a trap.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Bubble ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.

-

-

Oxidative Work-up:

-

To the cold solution, slowly add an oxidizing agent such as hydrogen peroxide. Formic acid may also be added to facilitate the oxidation.

-

Allow the reaction mixture to warm to room temperature and stir until the ozonide is completely decomposed (monitor by TLC).

-

-

Isolation and Purification:

-

Perform an aqueous work-up to separate the product. This may involve adding water and extracting with an organic solvent like ethyl acetate.

-

Wash the organic layer with a reducing agent solution (e.g., sodium bisulfite) to destroy any remaining peroxides, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography or recrystallization.

-

Protocol 3: Chiral Resolution with L-carnitine oxalate

This protocol involves the formation of diastereomeric salts of the racemic acid with a chiral resolving agent, followed by separation and hydrolysis to obtain the desired enantiomer.

Materials:

-

Racemic 2,2-dimethylcyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

L-carnitine oxalate

-

A suitable solvent for crystallization (e.g., ethanol, isopropanol)

-

Aqueous base (e.g., sodium hydroxide)

-

Aqueous acid (e.g., hydrochloric acid)

Procedure:

-

Formation of the Acid Chloride:

-

In a flame-dried, inert gas-flushed flask, dissolve the racemic 2,2-dimethylcyclopropanecarboxylic acid in an anhydrous solvent.

-

Add a catalytic amount of DMF (N,N-dimethylformamide).

-

Slowly add thionyl chloride or oxalyl chloride and stir the mixture at room temperature or with gentle heating until the conversion to the acid chloride is complete (monitor by IR spectroscopy or by quenching a small aliquot with methanol and analyzing by GC).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

-

Diastereomeric Salt Formation:

-

Dissolve the crude acid chloride in an anhydrous solvent.

-

In a separate flask, prepare a solution or suspension of L-carnitine oxalate in a suitable solvent.

-

Slowly add the acid chloride solution to the L-carnitine oxalate mixture.

-

Stir the reaction mixture to allow for the formation of the diastereomeric amide salts.

-

-

Fractional Crystallization:

-

The diastereomeric salts will have different solubilities. Induce crystallization by cooling the solution or by slow evaporation of the solvent.

-

Collect the less soluble diastereomeric salt by filtration. The desired diastereomer may be in the filtrate or the solid, which may require optimization of the crystallization solvent and conditions.

-

The collected crystals can be recrystallized to improve diastereomeric purity.

-

-

Hydrolysis and Isolation:

-

Treat the isolated diastereomeric salt with an aqueous base (e.g., NaOH) to hydrolyze the amide bond and liberate the this compound and the chiral auxiliary.

-

Acidify the aqueous solution with HCl to precipitate the carboxylic acid.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the enantiomerically enriched acid.

-

The chiral auxiliary can be recovered from the aqueous layer.

-

-

Purification:

-

Purify the this compound by recrystallization or chromatography.

-

References

Application Notes and Protocols: Asymmetric Hydrolysis of Cyclopropane Esters using Novozyme 435

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Novozyme 435, an immobilized Candida antarctica lipase B, in the asymmetric hydrolysis of cyclopropane esters. This enzymatic method offers a green and efficient pathway to produce enantiomerically enriched cyclopropane carboxylic acids, which are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.

Introduction

Cyclopropane rings are key structural motifs in a variety of biologically active molecules. The stereochemistry of these compounds is often crucial for their therapeutic efficacy. Novozyme 435 has emerged as a robust and highly selective biocatalyst for the kinetic resolution of racemic cyclopropane esters, providing access to optically pure isomers. This document outlines the general principles, experimental data, and detailed protocols for performing these resolutions.

Data Presentation

The enantioselective performance of Novozyme 435 in the hydrolysis of various esters is summarized below. While specific data for a wide range of cyclopropane esters is limited in publicly available literature, the following tables provide insights into the catalyst's efficiency under different conditions.

Table 1: Asymmetric Hydrolysis of Racemic Ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE)

| Substrate | Product | Enzyme Modification | Conversion (%) | Enantiomeric Excess (e.e.) of Product (%) | Reaction Time (h) | Reference |

| rac-DMCPE | (S)-(+)-DMCPA | None | - | >90 | - | [1] |

| rac-DMCPE | (S)-(+)-DMCPA | Glutaraldehyde-modified | - | >99 | 52 | [1] |

Table 2: General Performance of Novozyme 435 in Asymmetric Hydrolysis of Other Esters

| Substrate | Product | Solvent/Medium | Temperature (°C) | pH | Enantiomeric Excess (e.e.) (%) | Reference |

| Dimethyl-3-phenylglutarate | R-monoester | Phosphate buffer | 30 | 7 | 76 | [2][3] |

| Dimethyl-3-phenylglutarate | R-monoester | ChCl:urea/phosphate buffer (50% v/v) | 30 | 7 | 88 | [2][3] |

| Dimethyl-3-phenylglutarate | R-monoester | ChCl:urea/phosphate buffer (50% v/v) at high substrate conc. | 30 | 7 | 99 | [2][3][4] |

| Enol ester of 2-pentylcyclopentanone | (R)-2-pentylcyclopentanone | - | 30 | 6.5 | 81.06 | [5][6] |

| N-methyl-5-acetoxyhexadecanamide | δ-hexadecalactone | - | - | - | >90 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the asymmetric hydrolysis of esters using Novozyme 435. Protocol 1 is specifically adapted for cyclopropane esters based on available data, while Protocol 2 provides a more general procedure.

Protocol 1: Asymmetric Hydrolysis of Racemic Ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE)

This protocol is based on the findings for the hydrolysis of DMCPE, which can be adapted for other similar cyclopropane esters.[1]

Materials:

-

Racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE)

-

Novozyme 435 (or glutaraldehyde-modified Novozyme 435 for improved performance)

-

Potassium phosphate buffer (1.0 M, pH 7.6)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Reaction vessel with temperature control and agitation (e.g., shaking incubator)

-

Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

-

Reaction Setup:

-

To a suitable reaction vessel, add 10 mL of 1.0 M potassium phosphate buffer (pH 7.6).

-

Add 90 mg of racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE).

-

Add 160 mg of Novozyme 435 (or glutaraldehyde-modified enzyme).

-

-

Reaction Conditions:

-

Incubate the reaction mixture at 30°C with agitation at 200 rpm.

-

Monitor the reaction progress by periodically taking samples and analyzing for conversion and enantiomeric excess of the product, (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid (DMCPA). The reaction can be run for approximately 52 hours to achieve high e.e.[1]

-

-

Work-up and Product Isolation:

-

After the desired conversion is reached, stop the reaction by filtering off the enzyme.

-

Acidify the aqueous phase to pH 2-3 with a suitable acid (e.g., 1 M HCl).

-

Extract the product, (S)-(+)-DMCPA, with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Analysis:

-

Determine the enantiomeric excess of the product and the remaining substrate by chiral HPLC or GC analysis.

-

Protocol 2: General Asymmetric Hydrolysis of a Hydrophobic Ester

This protocol is a general guideline and can be used as a starting point for the optimization of the hydrolysis of other cyclopropane esters.[2][3][4]

Materials:

-

Racemic cyclopropane ester

-

Novozyme 435

-

Sodium phosphate buffer (25 mM, pH 7.0)

-

(Optional) Deep eutectic solvent (DES) such as Choline Chloride:Urea (1:2 molar ratio)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Anhydrous sodium sulfate

-

Reaction vessel with temperature control and agitation

Procedure:

-

Reaction Medium Preparation (choose one):

-

Reaction Setup:

-

Reaction Conditions:

-

Incubate the mixture at 30°C with agitation (e.g., 170 rpm).[4]

-

Monitor the reaction progress over time.

-

-

Work-up and Product Isolation:

-

Filter to remove the immobilized enzyme.

-

Acidify the filtrate to protonate the carboxylic acid product.

-

Extract the product and remaining substrate with an appropriate organic solvent.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

-

-

Analysis:

-

Analyze the conversion and enantiomeric excess of the product and unreacted substrate using chiral chromatography.

-

Visualizations

Experimental Workflow for Asymmetric Hydrolysis

Caption: Workflow for Novozyme 435 catalyzed asymmetric hydrolysis.

Simplified Ping-Pong Bi-Bi Mechanism for Hydrolysis

Caption: Simplified Ping-Pong Bi-Bi mechanism for ester hydrolysis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Increased Selectivity of Novozym 435 in the Asymmetric Hydrolysis of a Substrate with High Hydrophobicity Through the Use of Deep Eutectic Solvents and High Substrate Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased Selectivity of Novozym 435 in the Asymmetric Hydrolysis of a Substrate with High Hydrophobicity Through the Use of Deep Eutectic Solvents and High Substrate Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Combination of Novozym 435-catalyzed enantioselective hydrolysis and amidation for the preparation of optically active δ-hexadecalactone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the HPLC Analysis of (S)-2,2-Dimethylcyclopropanecarboxylic Acid via Derivatization

Introduction

(S)-2,2-Dimethylcyclopropanecarboxylic acid is a key chiral building block in the synthesis of various pharmaceuticals. Accurate and sensitive quantification of this non-chromophoric carboxylic acid is crucial for process monitoring, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose; however, the lack of a UV-absorbing or fluorescent moiety in the molecule necessitates a derivatization step to enable sensitive detection.

This document provides detailed application notes and protocols for two primary HPLC-based methods for the analysis of this compound:

-

Fluorescent Derivatization for Sensitive Quantification: This method involves pre-column derivatization to attach a fluorescent tag to the carboxylic acid, allowing for highly sensitive detection by a fluorescence detector (FLD).

-

Chiral Derivatization for Enantiomeric Purity Determination: This method utilizes a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column to determine the enantiomeric purity of the sample.

These protocols are intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for this important chiral intermediate.

Method 1: Sensitive Quantification using Fluorescent Derivatization

This method is ideal for trace-level quantification of this compound in various matrices. The protocol is based on derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc), a widely used fluorescent labeling agent for carboxylic acids.[1]

Principle

The carboxylic acid is deprotonated by a weak base, and the resulting carboxylate anion acts as a nucleophile, reacting with the electrophilic bromomethyl group of Br-Mmc to form a highly fluorescent ester. The reaction is often facilitated by a phase-transfer catalyst or a crown ether to enhance the reactivity of the carboxylate in an organic solvent.

Experimental Workflow

References

Application Notes and Protocols for Large-Scale Production of (S)-2,2-Dimethylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction